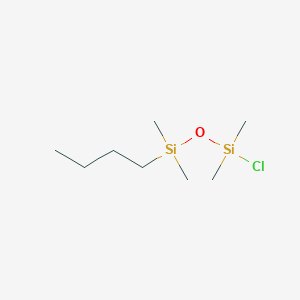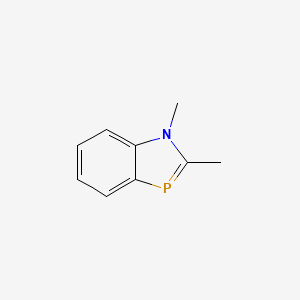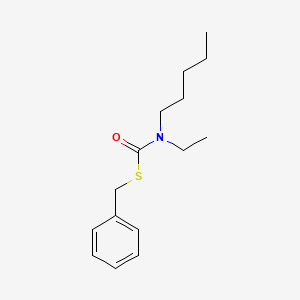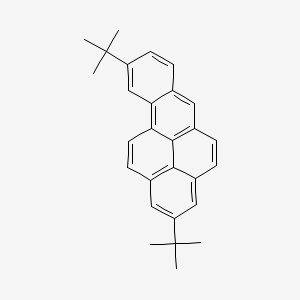
Docos-14-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docos-14-enoic acid is a long-chain monounsaturated fatty acid with the molecular formula C22H42O2. It is part of the docosenoic acid family, which includes other isomers such as erucic acid and cetoleic acid. This compound is characterized by a double bond located at the 14th carbon atom in the chain. This compound is found in various natural sources, including certain vegetable oils and marine oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of docos-14-enoic acid typically involves the elongation of shorter-chain fatty acids. One common method is the catalytic hydrogenation of erucic acid, which can be derived from rapeseed oil. The reaction conditions often include the use of a palladium or nickel catalyst under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound is generally achieved through the extraction and purification of oils rich in this fatty acid. For example, rapeseed oil and mustard oil are known to contain significant amounts of docosenoic acids. The extraction process involves solvent extraction followed by distillation to isolate the desired fatty acid .
Chemical Reactions Analysis
Types of Reactions
Docos-14-enoic acid undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur at the double bond, where halogens like bromine or chlorine are added to the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium or nickel catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Shorter-chain carboxylic acids.
Reduction: Docosanoic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Docos-14-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of docos-14-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also interact with various enzymes involved in lipid metabolism, such as desaturases and elongases. These interactions can modulate the synthesis and breakdown of other fatty acids, thereby affecting overall lipid homeostasis .
Comparison with Similar Compounds
Similar Compounds
Erucic Acid: Another docosenoic acid with a double bond at the 13th carbon atom.
Cetoleic Acid: A docosenoic acid with a double bond at the 11th carbon atom.
Uniqueness
Docos-14-enoic acid is unique due to the specific position of its double bond, which can influence its chemical reactivity and biological functions. Compared to erucic acid and cetoleic acid, this compound may exhibit different metabolic pathways and effects on lipid metabolism .
Properties
| 82683-09-8 | |
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
docos-14-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h8-9H,2-7,10-21H2,1H3,(H,23,24) |
InChI Key |
MTHLEQRYTJWJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)







![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)

